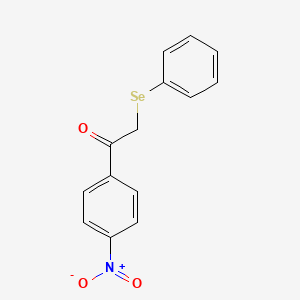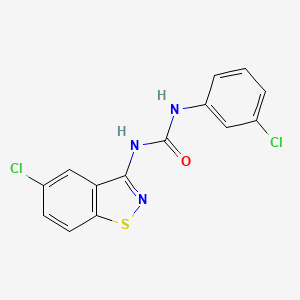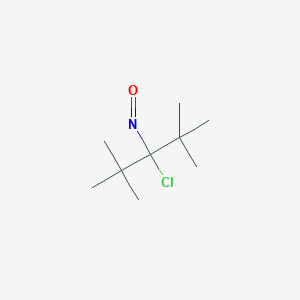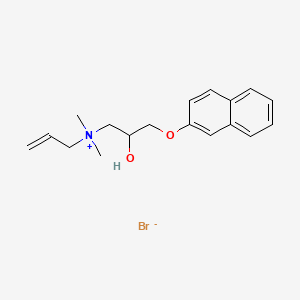
N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide: is a chemical compound with the molecular formula C22H25BrNO2. It is known for its unique structure, which includes a naphthalene ring, a hydroxy group, and a dimethylaminium group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide typically involves the reaction of 2-naphthol with epichlorohydrin to form 2-(2-naphthyloxy)propan-1-ol. This intermediate is then reacted with N,N-dimethylpropen-1-amine in the presence of a brominating agent to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium chloride (KCl) in polar solvents.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of the corresponding halide derivative.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the naphthalenyloxy moiety play crucial roles in binding to these targets, leading to modulation of their activity. This compound can influence various biochemical pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
- N-Butyl-N-[2-hydroxy-3-(2-naphthyloxy)propyl]-N-methyl-1-butanaminium iodide
- Benzenemethanaminium,2-bromo-N-[2-hydroxy-3-(2-naphthalenyloxy)propyl]-N,N-dimethyl-, bromide
Comparison:
- N-Butyl-N-[2-hydroxy-3-(2-naphthyloxy)propyl]-N-methyl-1-butanaminium iodide has a butyl group instead of a propenyl group, which affects its reactivity and applications.
- Benzenemethanaminium,2-bromo-N-[2-hydroxy-3-(2-naphthalenyloxy)propyl]-N,N-dimethyl-, bromide is structurally similar but may have different physical and chemical properties due to the presence of a benzene ring .
Conclusion
N-(2-Hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethyl-2-propen-1-aminium bromide is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial purposes.
Propriétés
Numéro CAS |
105996-43-8 |
|---|---|
Formule moléculaire |
C18H24BrNO2 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
(2-hydroxy-3-naphthalen-2-yloxypropyl)-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C18H24NO2.BrH/c1-4-11-19(2,3)13-17(20)14-21-18-10-9-15-7-5-6-8-16(15)12-18;/h4-10,12,17,20H,1,11,13-14H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
PBEZIXSAYYZZNZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC=C)CC(COC1=CC2=CC=CC=C2C=C1)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
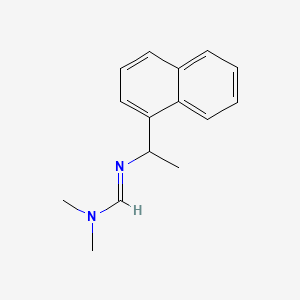
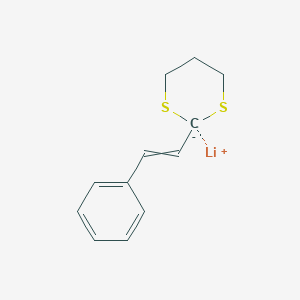
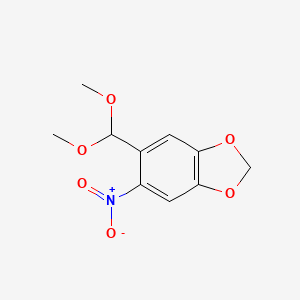
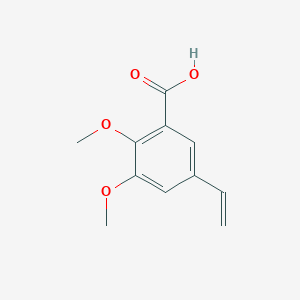
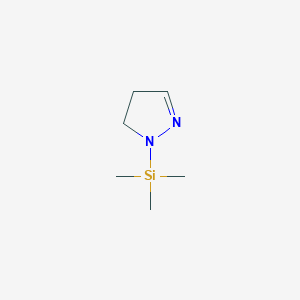
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
